molecular formula C24H26N4O4 B2872472 3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-25-3

3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2872472
CAS No.: 2034233-25-3
M. Wt: 434.496
InChI Key: NEDYWDKFCQJYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Compounds with complex structures often undergo extensive metabolism studies to understand their pharmacokinetics and metabolic pathways in humans. For example, studies on compounds like SB-649868, an orexin receptor antagonist, provide insights into drug disposition, metabolism, and excretion patterns essential for developing new therapeutic agents. Similar research could apply to the compound , focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics to optimize its pharmacological profile (Renzulli et al., 2011).

Neuropharmacology

Compounds featuring piperidine and triazole rings often target central nervous system (CNS) receptors or enzymes, suggesting potential applications in neuropharmacology. Research on receptor occupancy by novel antagonists or agonists, like 5-HT(1A) receptor studies, might be relevant. These investigations explore the effects of compounds on anxiety, mood disorders, and other CNS conditions, providing a foundation for developing new treatments (Rabiner et al., 2002).

Toxicology and Safety Pharmacology

Toxicological studies are crucial for assessing the safety profile of new chemical entities. Investigations into the toxic effects of compounds, their potential for causing drug interactions, or inducing adverse effects are vital for preclinical development. For instance, understanding the interaction between compounds and the potential for causing conditions like allergic reactions or contact dermatitis provides essential safety information (Degreef et al., 1985).

Properties

IUPAC Name

3-[[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-4-2-3-5-19(16)28-22(25-26-24(28)30)13-17-8-10-27(11-9-17)23(29)14-18-6-7-20-21(12-18)32-15-31-20/h2-7,12,17H,8-11,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDYWDKFCQJYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.